

Fulzerasib: A Deep Dive into Target Selectivity and Binding Kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulzerasib*

Cat. No.: *B10856207*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.^{[1][2]} This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors.^{[3][4]}

Fulzerasib has demonstrated promising anti-tumor activity and has received approval in China for the treatment of adult patients with advanced NSCLC harboring the KRAS G12C mutation.^{[1][3]} This technical guide provides an in-depth analysis of the target selectivity and binding kinetics of **Fulzerasib**, critical parameters that underpin its therapeutic efficacy and safety profile.

Mechanism of Action

Fulzerasib exerts its therapeutic effect by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.^{[3][4]} This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.^[5] By trapping KRAS in this conformation, **Fulzerasib** prevents the exchange of GDP for GTP, a crucial step in the activation of downstream oncogenic signaling pathways.^[4] Consequently, the RAF-MEK-ERK and PI3K-AKT signaling cascades are inhibited, leading to reduced cell proliferation and the induction of apoptosis in tumor cells.^[5]

Target Selectivity

The high selectivity of **Fulzerasib** for the KRAS G12C mutant over the wild-type KRAS protein and other kinases is a cornerstone of its favorable therapeutic window. This selectivity is achieved by exploiting the unique, reactive cysteine residue present only in the mutant protein.

In Vitro Potency and Selectivity

Preclinical studies have demonstrated the high potency and selectivity of **Fulzerasib**.[\[2\]](#)

Target/Cell Line	Parameter	Value	Reference
NCI-H358 (KRAS G12C Mutant Cell Line)	IC50	2 nM	[4]
CYP3A4-M	IC50	9.66 μM	[4]

Table 1: In Vitro Potency and Selectivity of Fulzerasib

The significant difference between the IC50 value for the KRAS G12C mutant cell line and CYP3A4-M highlights the selectivity of **Fulzerasib**, suggesting a low potential for drug-drug interactions mediated by this key metabolic enzyme.[\[4\]](#) Preclinical cysteine selectivity studies have further confirmed the high selectivity of **Fulzerasib** for the G12C mutant.[\[3\]\[4\]](#)

Binding Kinetics

The covalent and irreversible nature of **Fulzerasib**'s interaction with KRAS G12C results in a prolonged duration of target inhibition that is not solely dependent on the plasma concentration of the drug. Understanding the binding kinetics provides insight into the durability of its pharmacological effect.

While specific kinetic parameters such as the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the inactivation rate constant (k_{inact}) for **Fulzerasib** have not been publicly disclosed in the reviewed literature, its classification as a covalent irreversible

inhibitor implies a very slow or negligible k_{off} rate, leading to a long residence time on the target.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity and binding kinetics of covalent inhibitors like **Fulzerasib**.

Cell-Based Potency Assay (IC50 Determination)

Objective: To determine the concentration of **Fulzerasib** required to inhibit 50% of the viability of KRAS G12C mutant cancer cells.

Methodology:

- Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and conditions.
- Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of **Fulzerasib** for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo®.
- Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.

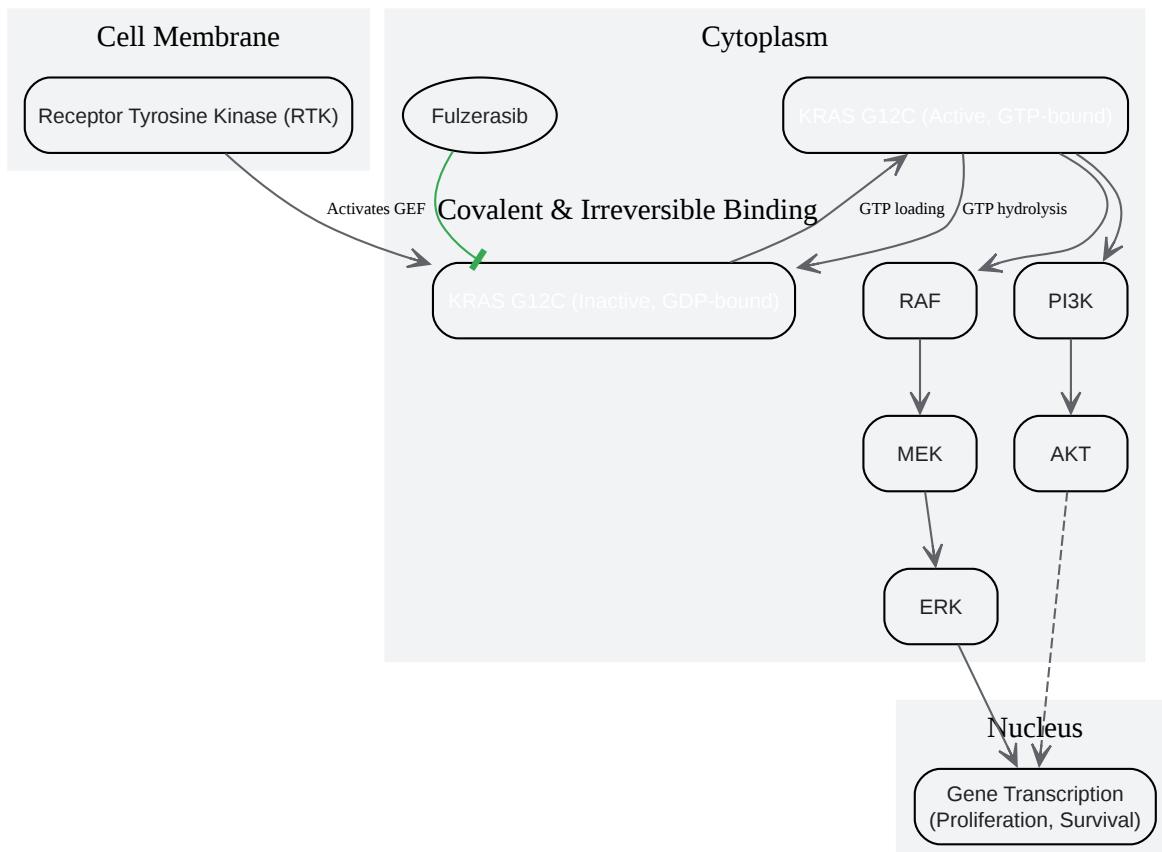
CYP3A4 Inhibition Assay

Objective: To assess the potential of **Fulzerasib** to inhibit the metabolic enzyme CYP3A4.

Methodology:

- Incubation: Human liver microsomes or recombinant CYP3A4 are incubated with a probe substrate (e.g., midazolam) and varying concentrations of **Fulzerasib**.
- Metabolite Quantification: The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using liquid chromatography-mass spectrometry (LC-MS).

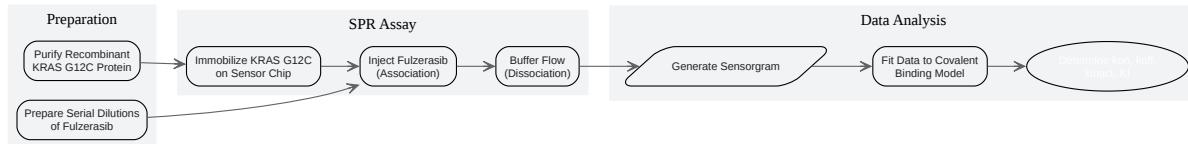
- Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **Fulzerasib**.


Covalent Binding Kinetics Assay (Illustrative Protocol using Surface Plasmon Resonance - SPR)

Objective: To determine the kinetic parameters (k_{on}, k_{off}, k_{inact}) of the covalent interaction between **Fulzerasib** and KRAS G12C.

Methodology:

- Protein Immobilization: Recombinant KRAS G12C protein is immobilized on an SPR sensor chip.
- Analyte Injection: A series of concentrations of **Fulzerasib** are injected over the sensor surface.
- Signal Detection: The binding of **Fulzerasib** to the immobilized KRAS G12C is monitored in real-time by detecting changes in the refractive index at the sensor surface.
- Data Analysis: The resulting sensorgrams are fitted to a two-state covalent binding model to determine the association rate constant (k_{on}), the dissociation rate constant of the initial reversible complex (k_{off}), and the rate of covalent bond formation (k_{inact}). The overall binding affinity of the initial complex (K_I) can be calculated as k_{off}/k_{on}.


Visualizations Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Fulzerasib's Mechanism of Action on the KRAS Pathway.**

Experimental Workflow: Covalent Binding Kinetics (SPR)

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Covalent Binding Kinetics using SPR.

Conclusion

Fulzerasib is a highly potent and selective covalent inhibitor of KRAS G12C. Its mechanism of action, characterized by irreversible binding to the mutant protein, leads to sustained inhibition of oncogenic signaling. The exquisite selectivity of **Fulzerasib** minimizes off-target effects, contributing to a favorable safety profile. The detailed understanding of its target engagement and binding kinetics is paramount for its continued clinical development and for optimizing its therapeutic use in patients with KRAS G12C-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Fulzerasib (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New preclinical data on GFH-925 | BioWorld [bioworld.com]

- 5. What is the mechanism of action of Fulzerasib? [synapse.patsnap.com]
- To cite this document: BenchChem. [Fulzerasib: A Deep Dive into Target Selectivity and Binding Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856207#fulzerasib-target-selectivity-and-binding-kinetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com